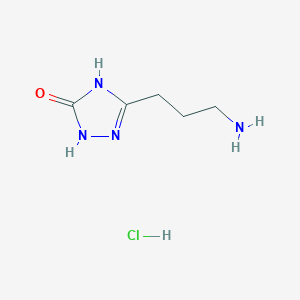![molecular formula C9H14N4O2 B1384547 3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1395786-33-0](/img/structure/B1384547.png)
3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Vue d'ensemble
Description
The compound “3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule that contains several functional groups including an amino group (-NH2), a hydroxyethyl group (-CH2CH2OH), and a pyrazolo[3,4-b]pyridin-6-one ring system. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridin-6-one ring system, followed by the introduction of the amino, hydroxyethyl, and methyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the pyrazolo[3,4-b]pyridin-6-one ring system. This ring system is a fused ring structure that contains both nitrogen and oxygen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The amino and hydroxyethyl groups in this compound are likely to be reactive and could participate in a variety of chemical reactions. For example, the amino group could undergo reactions such as acylation or alkylation, while the hydroxyethyl group could be involved in reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the conditions under which it is stored or used .Applications De Recherche Scientifique
Cancer Research
This compound may serve as an inhibitor for certain types of kinases involved in cancer cell signaling pathways. By inhibiting these kinases, it could potentially be used to halt the proliferation of cancer cells. For example, similar compounds have been studied for their role in modulating the TGF-β pathway, which is known to play a critical role in cancer and fibrosis .
Orientations Futures
The study of complex organic molecules like this one is a vibrant area of research in chemistry and biology. Future research could focus on synthesizing this compound, studying its reactivity, investigating its potential biological activities, and exploring its potential applications in areas such as medicinal chemistry or material science .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withTGF-beta receptors . These receptors are serine/threonine kinase receptors and play a critical role in cellular activities, development, hemostasis, and physiology .
Mode of Action
This interaction could potentially lead to modulation of the receptor’s function, affecting the downstream signaling pathways .
Biochemical Pathways
They play a crucial role in modulating cellular activities and are involved in development, hemostasis, and physiology . Therefore, it can be inferred that this compound might affect these pathways through its interaction with TGF-beta receptors .
Result of Action
Given its potential interaction with tgf-beta receptors, it can be inferred that the compound might have an impact on the cellular activities modulated by these receptors . The exact effects would depend on the specific nature of the compound’s interaction with its targets.
Propriétés
IUPAC Name |
3-amino-1-(2-hydroxyethyl)-4-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-5-4-6(15)11-9-7(5)8(10)12-13(9)2-3-14/h5,14H,2-4H2,1H3,(H2,10,12)(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRDNPILILNLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=NN2CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1-(2-hydroxyethyl)-4-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(2-Aminoethyl)thio]methyl}quinazolin-4(3H)-one hydrochloride](/img/structure/B1384467.png)
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B1384468.png)


![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)




![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
